AZOIC DIAZO COMPONENT 20

Overview

Description

AZOIC DIAZO COMPONENT 20 is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds. The presence of the diazonium group makes these compounds highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- typically involves the diazotization of an aromatic amine. The process begins with the reaction of 4-(benzoylamino)-2,5-diethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the preparation of diazonium salts is scaled up by maintaining strict temperature control and using continuous flow reactors to ensure the stability of the diazonium compound. The use of automated systems helps in minimizing the risks associated with the handling of these highly reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

AZOIC DIAZO COMPONENT 20 undergoes several types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

Common Reagents and Conditions

Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.

Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.

Major Products

Substitution Products: Aryl halides, phenols, and nitriles.

Azo Dyes: Formed by coupling with phenols and aromatic amines.

Scientific Research Applications

AZOIC DIAZO COMPONENT 20 has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- involves the formation of a highly reactive diazonium ion. This ion can undergo various nucleophilic substitution reactions, where the diazonium group is replaced by other functional groups. The reactivity of the diazonium ion is attributed to the excellent leaving group ability of nitrogen gas (N₂), which is released during the reaction .

Comparison with Similar Compounds

Similar Compounds

Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.

Benzenediazonium Chloride: A simpler diazonium salt used widely in organic synthesis.

Uniqueness

AZOIC DIAZO COMPONENT 20 is unique due to the presence of both benzoylamino and diethoxy substituents, which can influence its reactivity and the types of products formed in its reactions. The ethoxy groups can provide additional steric and electronic effects compared to methoxy groups, potentially leading to different reaction outcomes .

Biological Activity

Azoic Diazo Component 20, commonly known as Fast Blue BB Base, is an azo dye that has garnered attention for its diverse biological activities. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), are widely used in various applications, including textiles and biological research. This article explores the biological activity of this compound, highlighting its antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

Azo dyes are typically synthesized through diazotization reactions involving primary aromatic amines. The structural formula of this compound includes an azo group linked to aromatic rings, which significantly influences its biological activity. The presence of substituents such as halogens can enhance the compound's lipophilicity and reactivity, contributing to its antimicrobial properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic bacteria and fungi. Studies have shown that:

- Mechanism of Action : The antimicrobial activity is attributed to the interaction of the azo compound with bacterial membranes, leading to cell disruption and death. The presence of electron-withdrawing groups on the aromatic rings enhances this effect by increasing the compound's lipophilicity .

- Case Study : In a study by Mkpenie et al., several azo compounds were synthesized and tested against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The results demonstrated inhibition zones ranging from 9 to 18 mm, indicating strong antibacterial efficacy .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 17 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

2. Antioxidant Activity

This compound has also been studied for its antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

- Research Findings : A comparative analysis showed that this compound exhibited higher antioxidant activity than traditional antioxidants like butylated hydroxyanisole (BHA). This suggests potential applications in food preservation and pharmaceuticals .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

- Mechanism : The compound's interaction with cellular enzymes involved in cancer proliferation has been documented. Molecular docking studies indicated strong binding interactions with epidermal growth factor receptors (EGFR), which play a critical role in non-small cell lung cancer (NSCLC) development .

- Case Study : In vitro studies demonstrated that certain azo derivatives exhibited cytotoxic effects on cancer cell lines, including A549 (lung cancer) and L929 (normal skin cells), with varying degrees of selectivity towards cancerous cells over healthy ones .

Properties

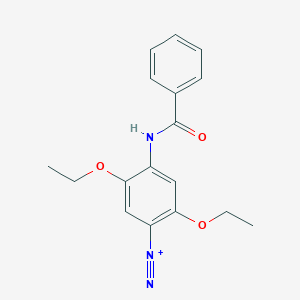

IUPAC Name |

4-benzamido-2,5-diethoxybenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPBKNZQVUOHRQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N3O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5486-84-0 (tetrachlorozincate(2-)[2:1]), 67000-46-8 (hexafluorophosphate(1-)) | |

| Record name | Fast blue BB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065905 | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15518-68-0 | |

| Record name | 4-(Benzoylamino)-2,5-diethoxybenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15518-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast blue BB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylcarboxamido)-2,5-diethoxybenzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.